molecular formula C22H23N3O5S B2419199 ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate CAS No. 1006978-01-3

ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate

Número de catálogo: B2419199
Número CAS: 1006978-01-3
Peso molecular: 441.5
Clave InChI: AWFWTIACHZTFBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate (CAS 1006978-01-3) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C 22 H 23 N 3 O 5 S and a molecular weight of 441.5 g/mol , this molecule features a sulfinyl acetamido benzoate core linked to a methoxyphenyl-substituted imidazole ring. This specific structure is of significant interest in medicinal chemistry, particularly in the investigation of antiviral agents. Compounds within this structural family have been studied for their potential to inhibit vital viral enzymes, such as proteases and reverse transcriptase, which are critical targets in the development of treatments for viral infections . The imidazole scaffold is a privileged structure in drug discovery due to its diverse interactions with biological targets, and its derivatives are recognized for their broad spectrum of pharmacological activities . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development and screening of novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

ethyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-21(27)16-5-9-17(10-6-16)24-20(26)14-31(28)22-23-13-19(25(22)2)15-7-11-18(29-3)12-8-15/h5-13H,4,14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWTIACHZTFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Synthesis and Structure

The synthesis of ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate involves multiple steps, including the formation of the imidazole ring and the introduction of the sulfinyl group. The structural formula can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This compound features a benzoate moiety linked to an acetamido group, which is further substituted with a sulfinyl-imidazole derivative. The presence of the methoxyphenyl group is significant for enhancing biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole and benzimidazole exhibit notable antimicrobial properties. A study evaluating various derivatives against Gram-positive and Gram-negative bacteria demonstrated that compounds similar to ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate showed promising results with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against several strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate were tested against human colorectal carcinoma cell lines (HCT116), yielding IC50 values as low as 4.53 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Pathways : Compounds with imidazole groups often target enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.
  • Disruption of Cell Membrane Integrity : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various synthesized imidazole derivatives were tested against a panel of microbial strains. Ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate exhibited superior antimicrobial activity compared to other derivatives, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

Another study involved the evaluation of this compound's anticancer properties in vivo using murine models. Results indicated a significant reduction in tumor size when treated with ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate compared to control groups. The treatment also led to apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate?

Basic Research Focus:
The compound requires multi-step synthesis, typically involving:

  • Imidazole core formation : Reacting 4-methoxyphenyl-substituted precursors with methylamine under controlled pH (6–7) and temperature (60–80°C) to form the 1-methylimidazole scaffold .
  • Sulfinyl introduction : Oxidation of a thioether intermediate (e.g., using meta-chloroperbenzoic acid) to introduce the sulfinyl group, requiring anhydrous conditions to avoid over-oxidation .
  • Acetamido-benzoate coupling : Amide bond formation between the sulfinylimidazole and ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
    Key Analytical Validation : Confirm intermediate purity via HPLC (C18 column, acetonitrile/water gradient) and final product structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry .

How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

Advanced Research Focus:

  • Target selection : Prioritize targets based on structural analogs. For example, imidazole-sulfinyl derivatives show inhibitory activity against kinases (e.g., EGFR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) .
  • Assay conditions :
    • Kinase inhibition : Use fluorescence polarization assays with ATP-conjugated probes (IC50_{50} determination at pH 7.4, 25°C) .
    • Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
      Data Interpretation : Compare dose-response curves with structurally similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) to identify SAR trends .

What analytical strategies are recommended to resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced Research Focus:
Discrepancies in bioactivity data (e.g., conflicting IC50_{50} values for kinase inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .
  • Structural nuances : Compare sulfinyl vs. sulfonyl or methyl vs. ethyl substitutions in analogs using molecular docking (e.g., AutoDock Vina) to assess binding mode differences .

How can computational modeling guide the optimization of this compound’s selectivity for specific biological targets?

Advanced Research Focus:

  • Molecular docking : Use the sulfinyl group’s stereochemistry (R/S configuration) to model interactions with target pockets (e.g., EGFR’s hydrophobic cleft). Compare with inactive analogs lacking the 4-methoxyphenyl group .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify residues critical for hydrogen bonding (e.g., benzoate ester interaction with Lys45 in kinases) .
  • ADMET prediction : Use SwissADME to evaluate logP (target <5 for oral bioavailability) and cytochrome P450 interactions .

What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be characterized?

Basic Research Focus:

  • pH stability : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation via HPLC:
    • Acidic conditions : Hydrolysis of the sulfinyl group to sulfenic acid.
    • Alkaline conditions : Ester cleavage of the benzoate moiety .
  • Thermal stability : TGA/DSC analysis (5–10°C/min ramp) reveals decomposition above 200°C, with MS fragmentation patterns identifying degradation products (e.g., imidazole ring breakdown) .

How can researchers validate the purity and structural integrity of intermediates during multi-step synthesis?

Basic Research Focus:

  • Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.
  • Spectroscopic confirmation :
    • Imidazole ring : IR absorption at 1600–1650 cm1^{-1} (C=N stretch) .
    • Sulfinyl group : 13^{13}C NMR signal at ~110 ppm (S=O) and absence of thioether signals (~40 ppm) .
  • Mass spectrometry : HRMS (ESI+) for exact mass matching (±5 ppm tolerance) .

What strategies can mitigate side reactions during sulfinyl group introduction?

Advanced Research Focus:

  • Controlled oxidation : Use stoichiometric oxidants (e.g., H2_2O2_2 in acetic acid) instead of excess MCPBA to avoid sulfone formation .
  • Protecting groups : Temporarily protect the acetamido nitrogen with Boc during sulfinyl oxidation to prevent unwanted acetylation .
  • Reaction monitoring : TLC (silica, 5% MeOH/CH2_2Cl2_2) to track thioether → sulfinyl conversion and halt the reaction at ~90% completion .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Advanced Research Focus:

  • Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or vary the ester group) .
  • Bioactivity clustering : Group compounds by IC50_{50} values and use PCA to correlate structural features (e.g., sulfinyl vs. methylsulfonyl) with activity .
  • 3D-QSAR : CoMFA or CoMSIA models to map electrostatic/hydrophobic requirements for target binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.